molecular formula C12H16N2O2 B14212462 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-50-7

4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B14212462
CAS No.: 613660-50-7
M. Wt: 220.27 g/mol
InChI Key: LYLLXCNPDLHWPX-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing nitrogen

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with molecular targets and pathways in biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-(6-Chloro-3-pyridinyl)-1-methyl-4-piperidinol
  • 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Comparison: Compared to similar compounds, 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

613660-50-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C12H16N2O2/c1-9-2-3-10(8-13-9)12(16)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7H2,1H3

InChI Key

LYLLXCNPDLHWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(CC2)O

Origin of Product

United States

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